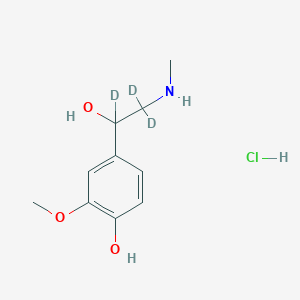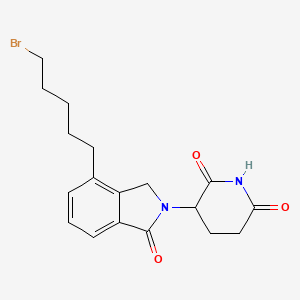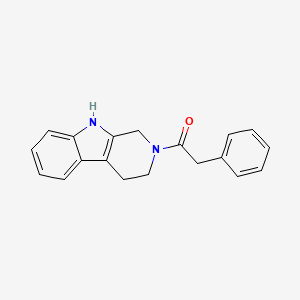
3-Butylphthalide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylphthalide-d3 is a deuterated form of butylphthalide, a compound primarily known for its neuroprotective properties. It is widely used in the treatment of ischemic stroke and other neurological disorders. The deuterated form, Butylphthalide-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of butylphthalide due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butylphthalide-d3 typically involves the deuteration of butylphthalide. One common method is the catalytic hydrogenation of butylphthalide in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, using a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the butylphthalide molecule.
Industrial Production Methods
In an industrial setting, the production of Butylphthalide-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
Butylphthalide-d3 undergoes various chemical reactions, including:
Oxidation: Butylphthalide-d3 can be oxidized to form butylphthalide oxide.
Reduction: It can be reduced to form butylphthalide alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Butylphthalide oxide
Reduction: Butylphthalide alcohol
Substitution: Various substituted butylphthalide derivatives
Wissenschaftliche Forschungsanwendungen
Butylphthalide-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its neuroprotective properties and potential therapeutic applications in treating ischemic stroke and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Butylphthalide-d3 involves multiple pathways:
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and reduces oxidative stress.
Anti-apoptotic: It prevents cell death by modulating apoptotic pathways.
Microcirculation Protection: Butylphthalide-d3 improves blood flow and protects against microvascular damage.
Vergleich Mit ähnlichen Verbindungen
Butylphthalide-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Butylphthalide: The non-deuterated form, widely used in clinical settings.
3-n-Butylphthalide: Another derivative with similar neuroprotective properties.
Dl-3-n-Butylphthalide: A racemic mixture used in various therapeutic applications.
Butylphthalide-d3 stands out due to its specific use in research and its ability to provide insights into the metabolic and pharmacokinetic profiles of butylphthalide.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3 |
InChI-Schlüssel |
HJXMNVQARNZTEE-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1 |
Kanonische SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


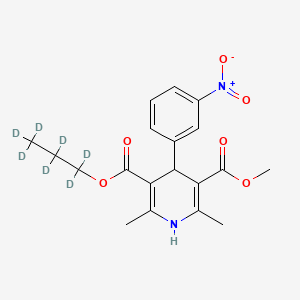


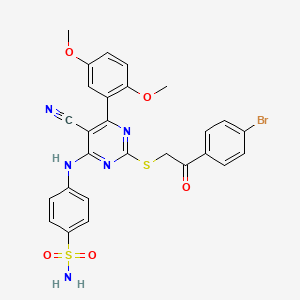
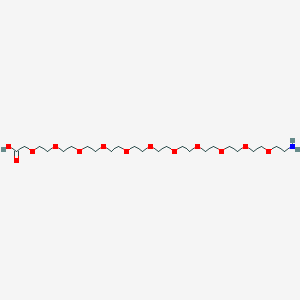


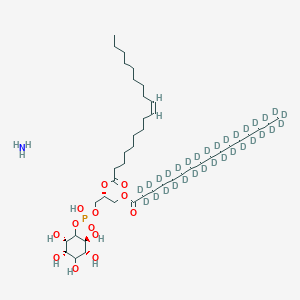

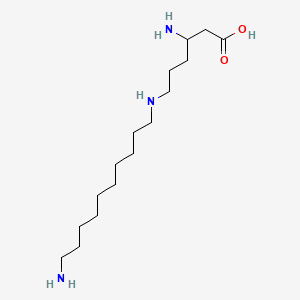
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
